molecular formula C19H19N5O2 B5690231 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone

4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone

Cat. No. B5690231
M. Wt: 349.4 g/mol
InChI Key: YBCCXKAWWUPRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone, also known as PPQ, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of quinolone compounds and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. PPQ has been found to possess unique properties that make it a promising candidate for further research.

Scientific Research Applications

4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been studied extensively for its potential applications in various fields. In medicine, it has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In agriculture, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been studied for its potential use as a herbicide. It has been found to be effective in controlling the growth of weeds, making it a potential alternative to traditional herbicides. In environmental science, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been studied for its potential use as a fluorescent probe. It has been found to be highly sensitive to changes in the environment, making it a promising tool for environmental monitoring.

Mechanism of Action

The mechanism of action of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone is not fully understood. However, it has been proposed that 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone inhibits the activity of certain enzymes, which are responsible for the growth and proliferation of cancer cells. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has also been shown to interact with DNA, leading to the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects:
4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been found to possess unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been shown to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone possesses several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale experiments. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone is also stable under a wide range of conditions, making it suitable for long-term storage. However, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone also possesses certain limitations. It is relatively expensive compared to other compounds, making it less accessible for researchers with limited funding. In addition, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been found to be toxic to certain cell lines, making it unsuitable for certain types of experiments.

Future Directions

There are several future directions for the research of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the investigation of the mechanism of action of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone. Understanding the mechanism of action will provide insights into the potential applications of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone in various fields. Additionally, future research can focus on the development of new derivatives of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone with improved properties, such as increased potency and reduced toxicity. Finally, further research can focus on the potential applications of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone in the treatment of various diseases, including cancer, inflammatory diseases, and bacterial infections.
In conclusion, 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone is a synthetic compound with unique properties that make it a promising candidate for further research. The synthesis method has been optimized to yield high purity and yield, making it suitable for large-scale experiments. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. The mechanism of action of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone is not fully understood, but it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone possesses several advantages for lab experiments, but also possesses certain limitations. There are several future directions for the research of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone, including the further optimization of the synthesis method, investigation of the mechanism of action, development of new derivatives, and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone involves the reaction of 4-chloro-2-aminopyrimidine with 1-piperidinyl-4-formyl-2(1H)-quinolinone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The synthesis of 4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone has been optimized to yield high purity and yield, making it suitable for further research.

properties

IUPAC Name

4-[4-(pyrimidin-2-ylamino)piperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-17-12-15(14-4-1-2-5-16(14)23-17)18(26)24-10-6-13(7-11-24)22-19-20-8-3-9-21-19/h1-5,8-9,12-13H,6-7,10-11H2,(H,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCCXKAWWUPRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=CC=N2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone

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